Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

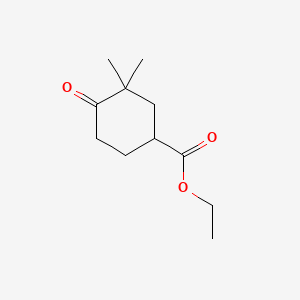

Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C11H18O3 . It is also known by other names such as 3,3-Diméthyl-4-oxocyclohexanecarboxylate d’éthyle (French), Cyclohexanecarboxylic acid, 3,3-dimethyl-4-oxo-, ethyl ester, and Ethyl-3,3-dimethyl-4-oxocyclohexancarboxylat (German) .

Molecular Structure Analysis

The molecular structure of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate consists of a cyclohexane ring with two methyl groups (CH3) attached to one carbon atom, an ethyl ester group (COOC2H5) attached to another carbon atom, and a carbonyl group (C=O) attached to a third carbon atom .Physical And Chemical Properties Analysis

Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate has a molecular weight of 198.26 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 198.125594432 g/mol . It has a topological polar surface area of 43.4 Ų . It has 14 heavy atoms . Its complexity, as computed by PubChem, is 243 .Aplicaciones Científicas De Investigación

Oxidation and Reduction Processes

Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate has been a subject of study in oxidation and reduction processes. Sato, Inoue, Hirayama, and Ohashi (1977) explored its oxidation by dimethyl sulphoxide, resulting in the formation of 2,3-dione derivatives. Similarly, Mubarak, Barker, and Peters (2007) studied its reduction by nickel(I) salen electrogenerated at carbon cathodes in dimethylformamide, leading to ring-expanded products and dehalogenated species (Sato, Inoue, Hirayama, & Ohashi, 1977) (Mubarak, Barker, & Peters, 2007).

Catalysis in Organic Synthesis

Lv and Bao (2007) employed ethyl 2-oxocyclohexanecarboxylate as a novel, efficient, and versatile ligand in copper-catalyzed coupling reactions of various N/O/S nucleophilic reagents with aryl halides under mild conditions, leading to a range of synthesized products (Lv & Bao, 2007).

Synthetic Applications in Organic Chemistry

The compound has been utilized in various synthetic applications. Bilyard and Garratt (1981) used it in the preparation of bicyclo(4.4.0)decan-2-one derivatives, valuable in sesquiterpene synthesis. Grison, Batt-Coutrot, Malinge, Saudemont, and Coutrot (2001) synthesized 1,3-diethyl-2,2-dimethoxymethylcyclohexane from methyl 6-ethyl-2-oxocyclohexanecarboxylate for use in Ziegler–Natta catalysis (Bilyard & Garratt, 1981) (Grison, Batt-Coutrot, Malinge, Saudemont, & Coutrot, 2001).

Flavor and Fragrance Chemistry

Sato, Inoue, and Ohashi (1974) described a new synthesis of 2-hydroxy-3-methyl-2-cyclohexen-1-one, a coffee aroma component, by oxidizing ethyl 1-methyl-2-oxocyclohexanecarboxylate (Sato, Inoue, & Ohashi, 1974).

Molecular Structure and Spectroscopic Properties

Singh, Kumar, Tiwari, Rawat, and others (2013) conducted a combined experimental and theoretical study on ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, analyzing its molecular structure, spectroscopic properties, and multiple interactions (Singh, Kumar, Tiwari, & Rawat, 2013).

Chiral Molecules and Bridged Ring Systems

Skowronek and Lightner (2003) synthesized diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, contributing to the study of chiral molecules. Brown, Buchanan, and O'Donnell (1979) synthesized diethyl, 2,5-dimethylcyclohept-4-ene-1.1-dicarboxylate from ethyl 3-methyl-2-oxocyclopentane-1-carboxylate, demonstrating a novel approach to bridged ring systems (Skowronek & Lightner, 2003) (Brown, Buchanan, & O'Donnell, 1979).

Propiedades

IUPAC Name |

ethyl 3,3-dimethyl-4-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-4-14-10(13)8-5-6-9(12)11(2,3)7-8/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBVVHZXUGJKEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C(C1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-Carboxylic Acid](/img/structure/B569142.png)